Kmup 1

Description

Properties

CAS No. |

81996-46-5 |

|---|---|

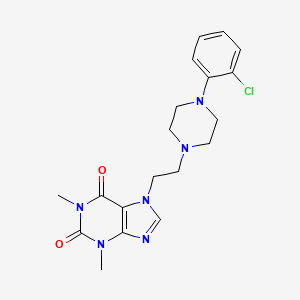

Molecular Formula |

C19H23ClN6O2 |

Molecular Weight |

402.9 g/mol |

IUPAC Name |

7-[2-[4-(2-chlorophenyl)piperazin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C19H23ClN6O2/c1-22-17-16(18(27)23(2)19(22)28)26(13-21-17)12-9-24-7-10-25(11-8-24)15-6-4-3-5-14(15)20/h3-6,13H,7-12H2,1-2H3 |

InChI Key |

NIDVDYQCGWISJZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN3CCN(CC3)C4=CC=CC=C4Cl |

Appearance |

Solid powder |

Other CAS No. |

81996-46-5 |

Pictograms |

Acute Toxic; Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

KMUP 1 KMUP-1 KMUP1 cpd |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of Kmup-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of Kmup-1 (7-[2-[4-(2-chlorophenyl)piperazinyl]ethyl]-1,3-dimethylxanthine), a synthetic xanthine derivative. The document outlines its multifaceted pharmacological effects, including its role as a phosphodiesterase inhibitor, a modulator of the nitric oxide signaling pathway, and its influence on various downstream cellular processes.

Core Mechanism of Action

Kmup-1 exerts its pharmacological effects through a combination of mechanisms, primarily centered around the modulation of cyclic nucleotide signaling pathways. It functions as an inhibitor of phosphodiesterases (PDEs) and an activator of soluble guanylate cyclase (sGC), leading to an accumulation of intracellular cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP). These second messengers, in turn, activate protein kinase G (PKG) and protein kinase A (PKA), respectively, triggering a cascade of downstream events that result in vasodilation, smooth muscle relaxation, and anti-inflammatory effects.

Data Presentation: Quantitative Analysis of Kmup-1 Activity

The following tables summarize the key quantitative data regarding the inhibitory and modulatory effects of Kmup-1.

Table 1: Phosphodiesterase (PDE) Inhibitory Activity of Kmup-1

| PDE Isoform | Concentration | % Inhibition |

| PDE3 | 10 µM | 25.3 ± 3.5 |

| PDE4 | 10 µM | 30.1 ± 4.2 |

| PDE5 | 10 µM | 28.7 ± 3.8 |

Data presented as mean ± SEM. This data indicates that Kmup-1 is a non-selective inhibitor of PDE3, PDE4, and PDE5.[1]

Table 2: Inhibitory Concentrations (IC50) of Kmup-1 on Ion Channels

| Ion Channel | IC50 Value (µM) | Cell Type |

| Voltage-gated Na+ Current (Transient) | 22.5 | GH3 Pituitary Tumor Cells |

| Voltage-gated Na+ Current (Late) | 1.8 | GH3 Pituitary Tumor Cells |

| L-type Ca2+ Channels (IBa) | 2.27 ± 0.45 | Rat Basilar Artery Smooth Muscle Cells |

Signaling Pathways

The multifaceted action of Kmup-1 can be visualized through its impact on two primary signaling cascades: the cGMP/PKG pathway and the cAMP/PKA pathway. Furthermore, it exhibits significant anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.

cGMP/PKG Signaling Pathway

Kmup-1 stimulates the production of cGMP through two synergistic mechanisms: direct activation of soluble guanylate cyclase (sGC) and inhibition of cGMP-degrading phosphodiesterases (primarily PDE5). The resulting increase in intracellular cGMP activates Protein Kinase G (PKG), which in turn phosphorylates various downstream targets, leading to vasodilation and smooth muscle relaxation.

cAMP/PKA Signaling and K+ Channel Activation

Through its inhibition of PDE3 and PDE4, Kmup-1 also leads to an increase in intracellular cAMP levels. This activates Protein Kinase A (PKA), which, along with PKG, can phosphorylate and activate large-conductance Ca2+-activated K+ (BKCa) channels. The opening of these channels leads to hyperpolarization of the cell membrane, closure of voltage-gated Ca2+ channels, and subsequent smooth muscle relaxation.

Anti-inflammatory Signaling via NF-κB and MAPK Inhibition

Kmup-1 has demonstrated significant anti-inflammatory properties by suppressing the activation of key inflammatory signaling pathways. It inhibits the phosphorylation of IκB, which prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes. Additionally, Kmup-1 can suppress the activation of p38 and ERK, two important kinases in the MAPK signaling cascade.

Experimental Protocols

Isolated Guinea Pig Tracheal Ring Relaxation Assay

This protocol outlines the methodology used to assess the relaxant effects of Kmup-1 on airway smooth muscle.

1. Tissue Preparation:

-

Euthanize a male Hartley guinea pig (300-400 g) via cervical dislocation.

-

Immediately excise the trachea and place it in ice-cold Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 10).

-

Carefully dissect the trachea free of adhering connective tissue and cut it into 3-4 mm wide rings.

-

For endothelium-denuded preparations, gently rub the luminal surface of the rings with a small cotton swab.

2. Experimental Setup:

-

Suspend each tracheal ring between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution.

-

Maintain the bath at 37°C and continuously bubble with a gas mixture of 95% O2 and 5% CO2 to maintain a pH of 7.4.

-

Connect the upper hook to an isometric force transducer to record changes in tension.

-

Apply an optimal resting tension of 1.5 g to each ring and allow for an equilibration period of at least 60 minutes, with solution changes every 15 minutes.

3. Measurement of Tracheal Relaxation:

-

After equilibration, induce a sustained contraction in the tracheal rings by adding a submaximal concentration of a contractile agent, such as carbachol (1 µM).

-

Once the contraction reaches a stable plateau, cumulatively add Kmup-1 in increasing concentrations (e.g., 10 nM to 100 µM) to the organ bath.

-

Record the relaxant response to each concentration of Kmup-1. Relaxation is typically expressed as a percentage of the pre-induced contraction.

4. Data Analysis:

-

Construct concentration-response curves for Kmup-1-induced relaxation.

-

Calculate the EC50 (the concentration of Kmup-1 that produces 50% of the maximal relaxation) and the Emax (maximal relaxation) values.

References

A Technical Guide to the Chemical Structure and Synthesis of Kmup-1

This document provides a comprehensive technical overview of the chemical properties, synthesis, and key signaling pathways associated with Kmup-1 (7-{2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione), a xanthine derivative with significant pharmacological potential. The information is intended for researchers, medicinal chemists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

Kmup-1 is a synthetic compound belonging to the xanthine class of alkaloids, structurally related to caffeine and theophylline. Its chemical architecture features a dimethylxanthine core substituted at the N7 position with an ethylpiperazine linker, which is in turn connected to a 2-chlorophenyl group. This substitution pattern is critical for its biological activity.

The systematic IUPAC name for Kmup-1 is 7-{2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione.[1] It is also commonly referred to as 7-(2-(4-(2-chlorophenyl)piperazinyl)ethyl)-1,3-dimethylxanthine.[1]

References

Kmup-1: A Technical Guide to its Function as a Phosphodiesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kmup-1, a xanthine and piperazine derivative, has emerged as a significant subject of pharmacological research due to its multifaceted mechanism of action, primarily centered around its function as a phosphodiesterase (PDE) inhibitor. This technical guide provides an in-depth analysis of Kmup-1, consolidating available data on its inhibitory effects, detailing the experimental protocols for its study, and visualizing its intricate signaling pathways. The primary focus is on its non-selective inhibition of PDE isoforms, leading to the accumulation of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), and the subsequent activation of downstream protein kinases. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering a foundational understanding of Kmup-1's biochemical and cellular activities.

Introduction

Kmup-1, with the chemical name 7-[2-[4-(2-chlorobenzene)piperazinyl]ethyl]-1,3-dimethylxanthine, is a synthetic compound that has demonstrated a broad range of physiological effects, including vasodilation, anti-inflammatory, and anti-proliferative properties.[1] Its therapeutic potential is largely attributed to its ability to modulate intracellular levels of cyclic nucleotides by inhibiting phosphodiesterases, the enzymes responsible for their degradation.[1][2] This guide will systematically explore the core aspects of Kmup-1's action as a PDE inhibitor.

Quantitative Data on Phosphodiesterase Inhibition

Kmup-1 exhibits a non-selective inhibitory profile against several phosphodiesterase isoforms, with notable activity against PDE3, PDE4, and PDE5.[1][2] While specific IC50 values for Kmup-1 against individual PDE isoforms are not consistently reported in the reviewed literature, the available quantitative and qualitative data provide valuable insights into its inhibitory potential.

| Compound | Target PDE Isoforms | Concentration | % Inhibition | Notes |

| Kmup-1 | PDE3, PDE4, PDE5 | 10 µM | Slightly Inhibited | Non-selective and slight inhibition observed.[2] |

| Kmup-1 | General PDE activity | 100 µM | 29 ± 3.1% | Inhibition of total PDE activity in human platelets. |

| Theophylline | PDE3, PDE4, PDE5 | 10 µM | Slightly Inhibited | A structurally related xanthine derivative with similar non-selective inhibitory profile.[2] |

| IBMX | PDE3, PDE4, PDE5 | - | IC50: 6.5 ± 1.2 µM (PDE3), 26.3 ± 3.9 µM (PDE4), 31.7 ± 5.3 µM (PDE5) | A non-selective PDE inhibitor often used as a reference compound.[2] |

| KMUP-3 | PDE3, PDE4, PDE5 | 10 µM | More potent than Kmup-1 | An analog of Kmup-1 with greater, though still non-selective, inhibitory activity.[3] |

Signaling Pathways

The primary mechanism of action of Kmup-1 as a PDE inhibitor is the elevation of intracellular cGMP and cAMP levels. This leads to the activation of their respective downstream effectors, Protein Kinase G (PKG) and Protein Kinase A (PKA).

The NO/sGC/cGMP/PKG Signaling Pathway

A major pathway affected by Kmup-1 is the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cGMP/PKG cascade. By inhibiting the breakdown of cGMP, Kmup-1 potentiates the effects of NO, leading to smooth muscle relaxation and other physiological responses.

The cAMP/PKA Signaling Pathway

Kmup-1 also inhibits the degradation of cAMP, leading to the activation of PKA. This pathway is involved in various cellular processes, including the regulation of ion channels and gene expression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Kmup-1 as a phosphodiesterase inhibitor.

Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of Kmup-1 on different PDE isoforms.

References

- 1. Xanthine Derivative KMUP-1 Attenuates Experimental Periodontitis by Reducing Osteoclast Differentiation and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KMUP-1, a xanthine derivative, induces relaxation of guinea-pig isolated trachea: the role of the epithelium, cyclic nucleotides and K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Technical Guide to KMUP-1 and its Activation of the Soluble Guanylyl Cyclase Pathway

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

KMUP-1 (7-[2-[4-(2-chlorophenyl)piperazinyl]ethyl]-1,3-dimethylxanthine) is a multifaceted xanthine and piperazine derivative with significant therapeutic potential, particularly in cardiovascular and pulmonary diseases. Its mechanism of action is centered on the potentiation of the nitric oxide (NO)-soluble guanylyl cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling cascade. KMUP-1 achieves this through a dual mechanism: enhancing the upstream production of NO by increasing endothelial nitric oxide synthase (eNOS) expression and activity, and preventing the degradation of cGMP by inhibiting phosphodiesterase (PDE) enzymes.[1][2][3] The resultant elevation in intracellular cGMP levels activates Protein Kinase G (PKG), a critical downstream effector that mediates a range of physiological responses including vasodilation, inhibition of smooth muscle proliferation, and anti-inflammatory effects. This guide provides an in-depth analysis of the molecular mechanisms of KMUP-1, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways.

Introduction to the sGC-cGMP Signaling Pathway

The soluble guanylyl cyclase (sGC) enzyme is a crucial intracellular receptor for nitric oxide (NO).[4] As a heterodimeric hemoprotein, sGC is activated upon the binding of NO to its ferrous heme moiety.[4][5] This activation catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[5][6]

Elevated cGMP levels trigger a cascade of downstream events primarily through the activation of cGMP-dependent protein kinase (PKG).[2][7] PKG activation in vascular smooth muscle cells leads to a decrease in intracellular calcium ([Ca2+]i) concentrations and desensitization of the contractile apparatus to Ca2+, resulting in vasorelaxation.[1][8] Dysregulation of the NO-sGC-cGMP pathway is implicated in the pathophysiology of numerous diseases, including pulmonary arterial hypertension (PAH), cardiac hypertrophy, and atherosclerosis, making it a key target for therapeutic intervention.[3][9][10]

KMUP-1 has emerged as a significant compound that modulates this pathway. It not only enhances cGMP levels but also exhibits pleiotropic effects, including the opening of K+ channels and suppression of the RhoA/Rho kinase (ROCK) pathway, which contribute to its overall therapeutic profile.[1][3][11]

Core Mechanism of Action of KMUP-1

KMUP-1's primary efficacy stems from its ability to robustly increase intracellular cGMP concentrations through a coordinated, multi-target approach.

Enhancement of Upstream NO Signaling

KMUP-1 has been shown to increase the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO in the vasculature.[1][3] This leads to greater basal and stimulated levels of NO, which then acts as the endogenous activator for sGC. In studies on pulmonary arteries and hypoxic cardiomyocytes, treatment with KMUP-1 resulted in elevated eNOS expression.[1][12]

Activation of Soluble Guanylyl Cyclase (sGC)

By increasing NO availability, KMUP-1 indirectly stimulates sGC activity. Furthermore, experiments have demonstrated that the vasorelaxant effects of KMUP-1 are significantly attenuated by sGC inhibitors such as 1H-[1][3][11]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) and methylene blue, confirming the central role of sGC activation in its mechanism.[11][13] In isolated pulmonary artery rings, KMUP-1 treatment enhanced the protein levels of sGC.[1]

Inhibition of Phosphodiesterases (PDEs)

A critical component of KMUP-1's action is its role as a phosphodiesterase (PDE) inhibitor.[11][14][15] PDEs are enzymes that degrade cyclic nucleotides, and by inhibiting them, KMUP-1 prevents the breakdown of cGMP, thereby prolonging its signaling effects. KMUP-1 has been shown to inhibit several PDE isoforms, contributing to the accumulation of cGMP.[14] This action is additive to its sGC-stimulatory effects.[11][13]

The combined actions of enhancing NO production and inhibiting cGMP degradation lead to a significant and sustained elevation of intracellular cGMP, which amplifies downstream signaling.

Downstream Signaling and Physiological Consequences

The KMUP-1-induced surge in cGMP activates PKG, which in turn modulates several downstream pathways to produce significant physiological effects.

Modulation of the RhoA/ROCK Pathway

The RhoA/Rho kinase (ROCK) pathway is a key regulator of smooth muscle contraction and proliferation. Over-activation of this pathway contributes to the vasoconstriction seen in pulmonary hypertension. PKG, activated by KMUP-1-derived cGMP, can phosphorylate and inhibit RhoA, thereby downregulating the ROCK pathway.[1] This leads to a decrease in the phosphorylation of myosin phosphatase target subunit 1 (MYPT1) and promotes smooth muscle relaxation and antiproliferative effects.[1][3]

Regulation of Ion Channels

KMUP-1 modulates the activity of several key ion channels in vascular smooth muscle cells:

-

Potassium (K+) Channels: KMUP-1 activates K+ channels, including large-conductance Ca2+-activated K+ (BKCa) channels.[11][16][17] This activation is mediated by both PKA and PKG.[16] The resulting K+ efflux leads to hyperpolarization of the cell membrane, which closes voltage-dependent Ca2+ channels and contributes to vasorelaxation.[11] The effects of KMUP-1 are attenuated by K+ channel blockers like glibenclamide and tetraethylammonium (TEA).[13]

-

Calcium (Ca2+) Channels: By inhibiting the RhoA/ROCK pathway and promoting K+ channel opening, KMUP-1 leads to a decrease in intracellular Ca2+ concentration ([Ca2+]i). It has been shown to inhibit store-operated Ca2+ entry (SOCE) and Ca2+ release from the sarcoplasmic reticulum in pulmonary artery smooth muscle cells.[1][8] It also inhibits L-type calcium channels.[8]

Cardioprotective and Vasorelaxant Effects

The culmination of these molecular events is potent vasodilation and significant cardioprotection. KMUP-1 effectively relaxes pre-constricted pulmonary and aortic arteries.[1][11] In animal models, it reduces cardiac hypertrophy, fibrosis, and has been shown to ameliorate both acute and chronic pulmonary hypertension.[1][2][3]

Quantitative Data Summary

The following tables summarize key quantitative findings from various preclinical studies on KMUP-1.

Table 1: Vasorelaxant Effects of KMUP-1

| Parameter | Value | Tissue/Model | Constrictor Agent | Reference |

|---|---|---|---|---|

| EC₅₀ | 1.17 ± 0.12 µM | Rat Pulmonary Artery | Phenylephrine (10 µM) | [1] |

| EC₅₀ | 0.89 ± 0.09 µM | Rat Pulmonary Artery | U46619 (0.5 µM) | [1] |

| Relaxation | Concentration-dependent | Rat Aortic Rings | Phenylephrine | [11][13] |

| Hypotensive Effect | Dose-dependent (1, 3, 5 mg/kg, i.v.) | Anesthetized Rats | N/A |[13] |

Table 2: PDE Inhibitory Activity of KMUP-1 (at 10 µM)

| PDE Isoform | % Inhibition | Reference |

|---|---|---|

| PDE1 | 25.3 ± 4.1 | [14] |

| PDE2 | 18.7 ± 3.5 | [14] |

| PDE3 | 35.6 ± 5.2 | [14] |

| PDE4 | 30.1 ± 4.8 | [14] |

| PDE5 | 45.2 ± 6.3 |[14] |

Table 3: Effects of KMUP-1 on Ion Channel Activity

| Channel | Effect | IC₅₀ / Concentration | Cell Type | Reference |

|---|---|---|---|---|

| BKCa Channels | Activation | 3 µM | GH3 Pituitary Cells | [17] |

| Voltage-gated Na+ (late INa) | Inhibition | 1.8 µM | GH3 Pituitary Cells | [17][18] |

| Voltage-gated Na+ (transient INa) | Inhibition | 22.5 µM | GH3 Pituitary Cells | [17][18] |

| Store-Operated Ca2+ Entry | Attenuation | 1-100 µM | Hypoxic PASMCs |[8] |

Table 4: Effects on Protein Expression and Signaling Molecules

| Molecule | Effect | Model System | Condition | Reference |

|---|---|---|---|---|

| eNOS | Increased expression | Rat Pulmonary Artery | U46619-induced PAH | [1] |

| sGC | Increased expression | Rat Pulmonary Artery | U46619-induced PAH | [1] |

| PKG | Increased expression | Rat Pulmonary Artery | U46619-induced PAH | [1] |

| ROCK II | Decreased expression | Rat Pulmonary Artery | U46619-induced PAH | [1] |

| cGMP | Dose-related increase | Rat A10 VSM cells | Basal | [11][13] |

| sGCα1 | Increased expression | Hypoxic H9c2 cells | Hypoxia |[12] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. Below are summarized protocols for key assays used to characterize KMUP-1's activity.

Protocol 1: Measurement of Vascular Relaxation (Isometric Tension Studies)

This protocol is used to assess the vasorelaxant properties of KMUP-1 on isolated arterial rings.

-

Tissue Preparation: Euthanize a rat (e.g., Sprague-Dawley) and carefully excise the thoracic aorta or pulmonary artery. Clean the artery of adhering connective tissue in ice-cold Krebs solution.

-

Ring Mounting: Cut the artery into 2-3 mm rings. For endothelium-denuded studies, gently rub the luminal surface with a wire. Mount the rings in an organ bath chamber containing Krebs solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

Equilibration: Connect the rings to isometric force transducers. Apply a resting tension (e.g., 1.5-2.0 g) and allow the tissue to equilibrate for 60-90 minutes, replacing the Krebs solution every 15-20 minutes.

-

Pre-constriction: Induce a stable contraction using a vasoconstrictor agent such as Phenylephrine (e.g., 1-10 µM) or U46619 (e.g., 0.5 µM).[1]

-

Compound Administration: Once a plateau in contraction is reached, add KMUP-1 in a cumulative, concentration-dependent manner (e.g., 0.01 µM to 100 µM).[1]

-

Data Analysis: Record the changes in tension. Express the relaxation as a percentage of the maximal contraction induced by the constrictor agent. Calculate EC₅₀ values using a suitable nonlinear regression analysis.

Protocol 2: Measurement of Intracellular cGMP Levels

This protocol determines the effect of KMUP-1 on cGMP accumulation in cultured cells.

-

Cell Culture: Seed vascular smooth muscle cells (e.g., rat A10 line) or endothelial cells in multi-well plates and grow to 80-90% confluency.[11][13]

-

Pre-treatment: Wash cells with a serum-free medium. To prevent cGMP degradation by PDEs and isolate the effect on sGC, pre-incubate the cells with a non-specific PDE inhibitor like 3-isobutyl-1-methylxanthine (IBMX, e.g., 0.5 mM) for 10-30 minutes at 37°C.[19]

-

Compound Treatment: Add varying concentrations of KMUP-1 (e.g., 0.1 µM to 100 µM) or vehicle control to the wells. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.[11][19]

-

Cell Lysis: Aspirate the medium and lyse the cells to stop the reaction and release intracellular contents. A common method is to add 0.1 M HCl and incubate for 10 minutes.[19]

-

Quantification: Collect the cell lysates. Determine the protein concentration of each lysate using a BCA or similar protein assay for normalization. Measure the cGMP concentration in the lysates using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kit, following the manufacturer's instructions.[20][21]

-

Data Analysis: Normalize cGMP levels to the total protein content for each sample. Express results as fold-change over the vehicle control.

Protocol 3: Western Blotting for Protein Expression Analysis

This method is used to quantify changes in the expression of key proteins in the signaling pathway (e.g., eNOS, sGC, PKG, ROCK).

-

Sample Preparation: Treat tissues or cells with KMUP-1 as described in the relevant experimental model.[1][12]

-

Lysis and Homogenization: Wash samples with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-eNOS, anti-sGCα1, anti-PKG) overnight at 4°C.

-

Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

-

Detection: After final washes, apply an enhanced chemiluminescent (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

KMUP-1 is a potent modulator of the sGC-cGMP signaling pathway, acting through a synergistic combination of eNOS enhancement and PDE inhibition. This dual action leads to a robust increase in cGMP, which drives downstream PKG-mediated effects, including the inhibition of the RhoA/ROCK pathway and modulation of K+ and Ca2+ channels. The resulting physiological outcomes—potent vasodilation and anti-remodeling effects—position KMUP-1 as a promising therapeutic candidate for diseases characterized by endothelial dysfunction and vascular smooth muscle pathology, such as pulmonary arterial hypertension and cardiac hypertrophy.[1][2][3]

Future research should focus on elucidating the precise binding interactions of KMUP-1 with its target PDEs and further exploring its effects on different sGC redox states. Clinical investigations will be necessary to translate the compelling preclinical data into effective therapies for patients with cardiovascular and pulmonary diseases. The multi-target nature of KMUP-1 suggests it may offer advantages over compounds with a single mechanism of action, potentially leading to greater efficacy and a broader therapeutic window.

References

- 1. The xanthine derivative KMUP-1 inhibits models of pulmonary artery hypertension via increased NO and cGMP-dependent inhibition of RhoA/Rho kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. By Inhibiting the NO/cGMP/PKG and ERK1/2/Calcineurin a pathways, KMUP-1 Reduces the Cardiac Hypertrophy that Isoprenaline Causes in Rats | ClinicSearch [clinicsearchonline.org]

- 3. The xanthine derivative KMUP-1 inhibits models of pulmonary artery hypertension via increased NO and cGMP-dependent inhibition of RhoA/Rho kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Soluble guanylyl cyclase: Molecular basis for ligand selectivity and action in vitro and in vivo [frontiersin.org]

- 8. The Xanthine Derivative KMUP-1 Inhibits Hypoxia-Induced TRPC1 Expression and Store-Operated Ca2+ Entry in Pulmonary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiatherogenic and Cardioprotective Effects of a Xanthine Derivative KMUP-1 in ApoE Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protein Kinase G Activation Reverses Oxidative Stress and Restores Osteoblast Function and Bone Formation in Male Mice With Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A xanthine-based KMUP-1 with cyclic GMP enhancing and K+ channels opening activities in rat aortic smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A xanthine-based KMUP-1 with cyclic GMP enhancing and K(+) channels opening activities in rat aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. KMUP-1 activates BKCa channels in basilar artery myocytes via cyclic nucleotide-dependent protein kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Actions of KMUP‐1, a xanthine and piperazine derivative, on voltage‐gated Na+ and Ca2+‐activated K+ currents in GH3 pituitary tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Actions of KMUP-1, a xanthine and piperazine derivative, on voltage-gated Na(+) and Ca(2+) -activated K(+) currents in GH3 pituitary tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Inactivation of soluble guanylyl cyclase in living cells proceeds without loss of haem and involves heterodimer dissociation as a common step - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]

The Xanthine Derivative Kmup-1: A Deep Dive into its Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of the novel xanthine derivative, 7-[2-[4-(2-chlorophenyl) piperazinyl]ethyl]-1,3-dimethylxanthine (Kmup-1). Synthesized and extensively studied for its diverse therapeutic potential, Kmup-1 exhibits a unique pharmacological profile, primarily characterized by its modulatory effects on critical signaling pathways involved in inflammation, cellular proliferation, and cardiovascular function. This document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling cascades influenced by Kmup-1.

Core Pharmacological Properties of Xanthine Derivatives and Kmup-1

Xanthine derivatives, a class of alkaloids that includes naturally occurring compounds like caffeine and theophylline, are known for their bronchodilatory and mild stimulant effects.[1] Their primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] This elevation in cyclic nucleotides results in the relaxation of smooth muscles, particularly in the respiratory tract.[1][3][4]

Kmup-1, a synthetic xanthine derivative, expands upon this foundational mechanism. It demonstrates potent inhibitory effects on multiple PDE isoforms and also activates soluble guanylyl cyclase (sGC), further amplifying cGMP levels.[5][6] This dual action contributes to its pleiotropic properties, which include:

-

Cardioprotection: Kmup-1 has been shown to protect cardiomyocytes from ischemia-induced apoptosis by modulating the NO-cGMP-MAPK signaling pathways.[7] It reduces intracellular calcium accumulation and reactive oxygen species (ROS) generation.[7]

-

Anti-inflammatory Effects: Kmup-1 exhibits significant anti-inflammatory activity by suppressing the activation of MAPKs and NF-κB signaling pathways.[8][9][10] This leads to a reduction in pro-inflammatory cytokines such as TNF-α and IL-6.[9][10]

-

Anti-proliferative and Anti-adipogenic Effects: Studies have demonstrated that Kmup-1 can inhibit the proliferation of certain cell types and attenuate adipogenesis by modulating the MAPKs/Akt/PPARγ and PKA/PKG/HSL signaling pathways.[11][12]

-

Neuroprotection: Kmup-1 has shown potential in attenuating neuropathic pain by reducing inflammation and hyperalgesia through the suppression of MAPK and NF-κB activation.[9]

-

Bone Health: The compound has been observed to suppress RANKL-induced osteoclastogenesis, suggesting a potential role in preventing bone loss.[8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on Kmup-1, providing a comparative overview of its efficacy and potency in different experimental models.

| Cardioprotective Effects of Kmup-1 on Hypoxia-Induced H9c2 Cardiomyocytes | |

| Parameter | Effect of Kmup-1 Pretreatment |

| Intracellular Calcium Accumulation | Inhibited[7] |

| Reactive Oxygen Species (ROS) Generation | Reduced[7] |

| Plasma NOx (Nitrite and Nitrate) Level | Increased[7] |

| eNOS Expression | Increased[7] |

| iNOS Expression | Downregulated[7] |

| sGCα1 and PKG Protein Expression | Upregulated[7] |

| Bcl-2/Bax Expression Ratio | Increased[7] |

| Phosphorylated ERK1/2, p-p38, and p-JNK Expression | Reduced[7] |

| Anti-inflammatory Effects of Kmup-1 | |

| Model | Key Findings |

| Experimental Periodontitis | Inhibited alveolar bone loss and reduced osteoclastogenesis.[8] |

| Suppressed PgLPS-induced pro-inflammatory cytokine levels (IL-6, MCP-1).[8] | |

| Attenuated PgLPS-induced activation of MAPKs, PI3K/Akt, and NF-κB signaling.[8] | |

| Bilateral Chronic Constriction Injury (Neuropathic Pain) | Reduced thermal hyperalgesia and mechanical allodynia.[9] |

| Decreased inflammatory proteins (COX2, iNOS, nNOS) and pro-inflammatory cytokines (TNF-α, IL-1β).[9][13] | |

| Inhibited p38 and ERK activation.[9] | |

| Blocked IκB phosphorylation and NF-κB translocation.[9] | |

| LPS-Induced Inflammation in RAW264.7 Macrophages | Reduced production of TNF-α, IL-6, MMP-2, and MMP-9.[14] |

| Suppressed the activation of ERK, JNK, and p38, as well as phosphorylation of IκBα/NF-κB.[10][14] |

| Effects of Kmup-1 on Adipogenesis and Lipolysis in 3T3-L1 Preadipocytes | |

| Parameter | Effect of Kmup-1 |

| Triglyceride Accumulation | Attenuated[12] |

| PPARγ1/PPARγ2 mRNA Expression | Decreased[12] |

| Phosphorylated ERK Immunoreactivity | Attenuated[12] |

| HSL/p-HSL Immunoreactivity | Enhanced[11] |

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the literature on Kmup-1.

Cell Culture and Hypoxia Induction in H9c2 Cardiomyocytes

-

Cell Line: H9c2 cells, a rat myocardial cell line, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Hypoxia Induction: To mimic ischemic conditions, cultured H9c2 cells are placed in a modular incubator chamber and exposed to a hypoxic environment (e.g., 1% O2, 5% CO2, and 94% N2) for a specified duration (e.g., 24 hours).[15]

-

Kmup-1 Treatment: Cells are pretreated with various concentrations of Kmup-1 for a specific time before being subjected to hypoxia.

Western Blot Analysis

-

Cell Lysis: Cells are washed with phosphate-buffered saline (PBS) and then lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay kit (e.g., BCA protein assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific to the target proteins (e.g., p-ERK, NF-κB, Bcl-2).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Collection: Culture supernatants or serum samples are collected from the experimental groups.

-

Assay Procedure: ELISA is performed using commercially available kits according to the manufacturer's instructions to quantify the levels of specific cytokines (e.g., TNF-α, IL-6).[8][10]

-

Data Analysis: The absorbance is measured at a specific wavelength using a microplate reader, and the concentration of the target protein is calculated based on a standard curve.

In Vivo Animal Models

-

Experimental Periodontitis Model: Periodontitis can be induced in rats by gingival injections of Porphyromonas gingivalis lipopolysaccharide (PgLPS) or by placing ligatures around the molar teeth.[8] Kmup-1 is administered to the treatment group to evaluate its therapeutic effects on alveolar bone loss and inflammation.[8]

-

Neuropathic Pain Model (Chronic Constriction Injury - CCI): Neuropathic pain is induced in rats by creating a chronic constriction injury of the sciatic nerve.[9] Kmup-1 is administered (e.g., intraperitoneally) to assess its impact on pain hypersensitivity and inflammatory mediators.[9]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Kmup-1.

References

- 1. Xanthine Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 2. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 5.14 Xanthine Derivatives – Nursing Pharmacology [wtcs.pressbooks.pub]

- 4. 5.14 Xanthine Derivatives – Fundamentals of Nursing Pharmacology – 1st Canadian Edition [opentextbc.ca]

- 5. By Inhibiting the NO/cGMP/PKG and ERK1/2/Calcineurin a pathways, KMUP-1 Reduces the Cardiac Hypertrophy that Isoprenaline Causes in Rats | ClinicSearch [clinicsearchonline.org]

- 6. Xanthine Derivative KMUP-1 Attenuates Experimental Periodontitis by Reducing Osteoclast Differentiation and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KMUP-1 Ameliorates Ischemia-Induced Cardiomyocyte Apoptosis through the NO–cGMP–MAPK Signaling Pathways [mdpi.com]

- 8. Frontiers | Xanthine Derivative KMUP-1 Attenuates Experimental Periodontitis by Reducing Osteoclast Differentiation and Inflammation [frontiersin.org]

- 9. Xanthine derivative KMUP-1 reduces inflammation and hyperalgesia in a bilateral chronic constriction injury model by suppressing MAPK and NFκB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Evaluation of the Anti-Inflammatory Effect of KMUP-1 and In Vivo Analysis of Its Therapeutic Potential in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. KMUP-1, a GPCR Modulator, Attenuates Triglyceride Accumulation Involved MAPKs/Akt/PPARγ and PKA/PKG/HSL Signaling in 3T3-L1 Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. In Vitro Evaluation of the Anti-Inflammatory Effect of KMUP-1 and In Vivo Analysis of Its Therapeutic Potential in Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Xanthine Derivative KMUP-1 Inhibits Hypoxia-Induced TRPC1 Expression and Store-Operated Ca2+ Entry in Pulmonary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

Kmup 1 effects on cyclic AMP levels

An In-Depth Technical Guide on the Effects of Kmup-1 on Cyclic AMP Levels

Introduction

Kmup-1, a synthetic xanthine and piperazine derivative, chemically identified as 7-{2-[4-(2-chlorophenyl) piperazinyl] ethyl}-1,3-dimethylxanthine, has emerged as a molecule of significant interest in pharmacological research.[1][2] Its therapeutic potential spans a range of applications, including the relaxation of smooth muscles in the aorta, corpus cavernosum, and trachea.[1][2] A core aspect of its mechanism of action involves the modulation of intracellular cyclic nucleotide signaling pathways. However, its specific effects on cyclic adenosine monophosphate (cAMP) levels are nuanced and exhibit a pronounced cell-type dependency. While some studies report no significant alteration in cAMP concentrations, others provide clear evidence of its elevation and the activation of its downstream effector, Protein Kinase A (PKA).

This technical guide provides a comprehensive overview of the current understanding of Kmup-1's effects on cAMP levels, targeting researchers, scientists, and professionals in drug development. It consolidates quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to offer a thorough resource on this subject.

Core Mechanism of Action: Phosphodiesterase Inhibition

The intracellular concentration of cAMP is tightly regulated by the balance between its synthesis by adenylyl cyclase (AC) and its degradation by phosphodiesterases (PDEs).[3][4][5] Kmup-1 primarily exerts its influence on cyclic nucleotide levels through the inhibition of several PDE isoenzymes.[1][2]

Research has demonstrated that Kmup-1 exhibits profound inhibitory activity on PDE3, PDE4, and PDE5.[1][2] Among these, PDE4, PDE7, and PDE8 are known to be cAMP-specific hydrolyzing enzymes.[4] By inhibiting PDE4, Kmup-1 prevents the breakdown of cAMP to AMP, leading to an accumulation of intracellular cAMP and subsequent activation of the cAMP/PKA signaling cascade in susceptible cell types.[1][2][6][7][8]

Quantitative Data: PDE Inhibitory Activity

The efficacy of Kmup-1 as a PDE inhibitor has been quantified across various isoenzymes. The following table summarizes the inhibitory activity of Kmup-1 (10 μM) on different PDEs.

| PDE Isoenzyme | % Inhibition by Kmup-1 (10 μM) | Primary Substrate |

| PDE3 | High (exact % not specified) | cAMP / cGMP |

| PDE4 | High (exact % not specified) | cAMP |

| PDE5 | High (exact % not specified) | cGMP |

| Data sourced from a study on guinea pig tracheal smooth muscle, as described in ResearchGate.[9] |

Cell-Type Specific Effects on cAMP Levels

The impact of Kmup-1 on cAMP signaling is not universal and varies significantly across different biological contexts.

1. Vascular Smooth Muscle: In studies involving rat aortic smooth muscle (VSM) cells, Kmup-1 was found to induce a dose-dependent increase in intracellular cyclic guanosine monophosphate (cGMP) levels, with no significant corresponding increase in cAMP levels.[10][11] This suggests that in this cell type, the predominant effect of Kmup-1 is on the cGMP pathway, likely through potent PDE5 inhibition and stimulation of the NO/sGC/cGMP pathway.[10][11]

2. Osteoclasts and Bone Metabolism: In the context of bone remodeling, Kmup-1 demonstrates a dual mechanism. It has been reported to suppress RANKL-induced osteoclastogenesis and prevent bone loss through both the cAMP/PKA and cGMP/PKG-dependent signaling pathways.[1][2] This indicates that in osteoclast precursors, Kmup-1 effectively elevates both cyclic nucleotides.[12][13] The inhibitory effects of Kmup-1 on osteoclast differentiation were reversed by the PKA inhibitor H89, confirming the involvement of the cAMP pathway.[1]

3. Pancreatic β-Cells: In a model of glucotoxicity in rat pancreatic β-cells, hyperglycemia was shown to activate voltage-dependent K+ (Kv) channels, leading to diminished insulin secretion.[7] Kmup-1 (at concentrations of 1, 10, and 30 μM) was found to prevent this high glucose-stimulated Kv current in a concentration-dependent manner.[7] This effect was mimicked by the PKA activator 8-Br-cAMP, and the inhibitory action of Kmup-1 was reversed by the PKA inhibitor H-89, providing strong evidence that Kmup-1 acts via the cAMP/PKA signaling pathway in these cells.[7]

4. Pulmonary Arterial Smooth Muscle Cells (PASMCs): Under hypoxic conditions, which can lead to pulmonary arterial hypertension, Kmup-1 was shown to reduce the expression of the TRPC1 protein.[6][8] This effect was reversed by the PKA inhibitor KT5720. Furthermore, the PKA activator 8-Br-cAMP also weakened the hypoxia-enhanced TRPC1 expression.[6][8] These findings suggest that Kmup-1's protective effects in hypoxic PASMCs involve the activation of the cAMP/PKA pathway.[6][8]

5. Adipocytes: In 3T3-L1 preadipocytes, Kmup-1 has been shown to prevent lipid accumulation by inhibiting adipogenesis and enhancing lipolysis.[14] These effects are mediated through the activation of both PKA and PKG signaling pathways, indicating an increase in intracellular cAMP and cGMP.[14]

Experimental Protocols

Measurement of Intracellular Cyclic Nucleotides (cAMP/cGMP):

-

Cell Culture: Rat A10 vascular smooth muscle cells are seeded in appropriate culture dishes and grown to confluence.[10]

-

Treatment: Cells are pre-incubated with a nonselective PDE inhibitor like IBMX (100 μM) for a short period (e.g., 10 minutes) to prevent rapid degradation of cyclic nucleotides. Subsequently, cells are treated with varying concentrations of Kmup-1 (e.g., 0.1 – 100 μM) or control compounds for a specified time.[10]

-

Lysis and Extraction: The reaction is terminated by adding a solution like ice-cold 6% (w/v) trichloroacetic acid. The cells are then scraped and sonicated.

-

Quantification: After centrifugation, the supernatant is extracted with a water-saturated diethyl ether solution. The aqueous phase is collected and lyophilized. The dried residue is then reconstituted in assay buffer. The levels of cAMP and cGMP are quantified using a commercially available enzyme immunoassay (EIA) kit.[10]

Patch-Clamp Electrophysiology for Kv Channel Activity:

-

Cell Isolation: Pancreatic β-cells are isolated from Wistar rats.[7]

-

Recording: Perforated patch-clamp recording technique is used to monitor whole-cell voltage-dependent K+ currents (IKv).

-

Solutions: The bath solution contains physiological concentrations of ions. The pipette solution contains a potassium-based solution and an agent like amphotericin B for perforation.

-

Experimental Procedure: Cells are exposed to normal glucose (5.6 mM) or high glucose (25 mM) conditions. Kmup-1 (1, 10, 30 μM) is added to the bath solution to observe its effect on IKv. Pathway involvement is tested by co-application of PKA activators (e.g., 8-Br-cAMP, 100 μM) or inhibitors (e.g., H-89, 1 μM).[7]

Visualizations: Signaling Pathways and Workflows

Caption: General cAMP signaling pathway and the inhibitory point of action for Kmup-1.

Caption: Kmup-1 signaling in pancreatic β-cells to restore insulin secretion.

Caption: Experimental workflow for measuring intracellular cyclic nucleotide levels.

Conclusion

The effect of Kmup-1 on cyclic AMP levels is intricate and highly dependent on the specific cellular environment. Its foundational mechanism of action is the inhibition of phosphodiesterases, particularly the cAMP-specific PDE4. In certain cell types, such as those involved in bone resorption, pancreatic insulin secretion, and hypoxic pulmonary vascular response, this PDE inhibition translates into a significant increase in intracellular cAMP and activation of the PKA pathway.[1][2][6][7][8] Conversely, in tissues like vascular smooth muscle, the effects of Kmup-1 are predominantly channeled through the cGMP pathway, with negligible impact on cAMP.[10][11]

For researchers and drug development professionals, this cell-type specificity is a critical consideration. It underscores the importance of targeted investigation within specific therapeutic areas and highlights the potential of Kmup-1 as a versatile signaling modulator. Future research should continue to delineate the precise factors that govern this differential response, further clarifying the therapeutic window and potential applications of this promising xanthine derivative.

References

- 1. Frontiers | Xanthine Derivative KMUP-1 Attenuates Experimental Periodontitis by Reducing Osteoclast Differentiation and Inflammation [frontiersin.org]

- 2. Xanthine Derivative KMUP-1 Attenuates Experimental Periodontitis by Reducing Osteoclast Differentiation and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. cAMP-specific phosphodiesterase inhibitors: promising drugs for inflammatory and neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adenylate Cyclase Pathway | Overview, Molecules & Importance | Study.com [study.com]

- 6. The Xanthine Derivative KMUP-1 Inhibits Hypoxia-Induced TRPC1 Expression and Store-Operated Ca2+ Entry in Pulmonary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Xanthine-derived KMUP-1 reverses glucotoxicity-activated Kv channels through the cAMP/PKA signaling pathway in rat pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. A xanthine-based KMUP-1 with cyclic GMP enhancing and K+ channels opening activities in rat aortic smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A xanthine-based KMUP-1 with cyclic GMP enhancing and K(+) channels opening activities in rat aortic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. KMUP-1, a GPCR Modulator, Attenuates Triglyceride Accumulation Involved MAPKs/Akt/PPARγ and PKA/PKG/HSL Signaling in 3T3-L1 Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]

Kmup-1: A Technical Whitepaper on its Molecular Interactions and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kmup-1, a synthetic xanthine derivative, has emerged as a multifaceted pharmacological agent with significant potential in cardiovascular and inflammatory diseases. Its therapeutic effects are attributed to its ability to modulate several key intracellular signaling pathways. This document provides a comprehensive overview of the known molecular targets of Kmup-1, its binding characteristics, and the experimental methodologies used to elucidate its mechanisms of action. Detailed signaling pathway diagrams are presented to visualize the complex interactions orchestrated by this compound.

Molecular Targets of Kmup-1

Kmup-1 exerts its cellular effects by interacting with a range of molecular targets, leading to the modulation of critical signaling cascades. The primary targets identified in the literature include:

-

Phosphodiesterases (PDEs): Kmup-1 is a known inhibitor of phosphodiesterases, particularly PDE3, PDE4, and PDE5.[1] This inhibition leads to an increase in the intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2]

-

Soluble Guanylyl Cyclase (sGC): In addition to preventing cGMP degradation, Kmup-1 also acts as an activator of sGC, further promoting the synthesis of cGMP.[3][4] This dual action on the cGMP pathway underscores its potent vasodilatory effects.

-

Protein Kinases: The elevation of cyclic nucleotides results in the activation of downstream protein kinases. Specifically, Kmup-1 activates Protein Kinase A (PKA) and Protein Kinase G (PKG).[5] Conversely, it has been shown to inhibit the activity of Protein Kinase C (PKC).[5]

-

Ion Channels: Kmup-1 modulates the activity of several types of potassium (K+) channels, contributing to its effects on smooth muscle relaxation.[2][3] It has been shown to activate large-conductance Ca2+-activated K+ channels (BKCa).[6]

-

Transient Receptor Potential Channels (TRPC): Kmup-1 has been found to inhibit the hypoxia-induced expression of TRPC1, a component of store-operated calcium channels, thereby regulating intracellular calcium levels.[5]

-

Inflammatory Signaling Pathways: Kmup-1 exhibits anti-inflammatory properties by suppressing the activation of Mitogen-Activated Protein Kinases (MAPKs), such as p38 and ERK, and by inhibiting the NF-κB signaling pathway.[1]

Binding Affinity and Inhibitory Activity

While specific binding affinity constants such as Ki or IC50 values for Kmup-1 are not extensively reported in the cited literature, quantitative data on its inhibitory effect on various phosphodiesterase isoforms are available. This data provides insight into the compound's potency and selectivity.

| Target Enzyme | Kmup-1 Concentration | % Inhibition | Reference |

| PDE3 | 10 µM | 15.3 ± 2.1 | [7] |

| PDE4 | 10 µM | 18.7 ± 2.9 | [7] |

| PDE5 | 10 µM | 21.4 ± 3.5 | [7] |

Experimental Protocols

The characterization of Kmup-1's molecular interactions has been achieved through a variety of experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Phosphodiesterase (PDE) Inhibition Assay

This assay is designed to measure the ability of Kmup-1 to inhibit the enzymatic activity of PDEs.

-

Principle: The assay measures the conversion of radiolabeled cyclic nucleotides (e.g., [3H]-cAMP or [3H]-cGMP) to their corresponding 5'-monophosphates by PDE enzymes. The product is then further converted to a nucleoside by a 5'-nucleotidase, and the radioactivity is quantified.

-

Protocol Outline:

-

A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl2, the PDE enzyme source (e.g., cell lysate or purified enzyme), and the test compound (Kmup-1) or vehicle control.

-

The reaction is initiated by the addition of the radiolabeled substrate ([3H]-cAMP or [3H]-cGMP).

-

The mixture is incubated at 30°C for a defined period.

-

The reaction is terminated by heat inactivation (e.g., boiling for 2 minutes).

-

Snake venom 5'-nucleotidase is added to the mixture and incubated to convert the 5'-monophosphate product to a nucleoside.

-

The mixture is passed through an anion-exchange resin (e.g., Dowex) to separate the unreacted substrate from the product.

-

The radioactivity of the eluate, containing the radiolabeled nucleoside, is measured using liquid scintillation counting.

-

The percentage of inhibition is calculated by comparing the radioactivity in the presence of Kmup-1 to the control.

-

Soluble Guanylyl Cyclase (sGC) Activation Assay

This assay determines the effect of Kmup-1 on the catalytic activity of sGC.

-

Principle: The assay measures the production of cGMP from GTP by sGC in the presence of the test compound. The amount of cGMP produced is then quantified, typically using an enzyme immunoassay (EIA) or radioimmunoassay (RIA).

-

Protocol Outline:

-

Cells or tissue homogenates expressing sGC are incubated in a buffer containing GTP, a phosphodiesterase inhibitor (to prevent cGMP degradation), and the test compound (Kmup-1) or vehicle control.

-

The reaction is allowed to proceed for a specific time at 37°C.

-

The reaction is stopped, and the cells are lysed.

-

The concentration of cGMP in the lysate is measured using a commercially available cGMP EIA or RIA kit according to the manufacturer's instructions.

-

The fold activation is determined by comparing the cGMP levels in the presence of Kmup-1 to the basal levels in the control.

-

Western Blot Analysis for Protein Expression and Phosphorylation

This technique is used to assess the effect of Kmup-1 on the expression levels and phosphorylation status of target proteins in signaling pathways.

-

Principle: Proteins from cell or tissue lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

-

Protocol Outline:

-

Cells or tissues are treated with Kmup-1 or a vehicle control for a specified duration.

-

The cells or tissues are lysed to extract total proteins.

-

The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE.

-

The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p-ERK, anti-NF-κB).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

-

Signaling Pathways Modulated by Kmup-1

Kmup-1's therapeutic potential stems from its ability to influence multiple interconnected signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Figure 1: The cGMP signaling pathway modulated by Kmup-1.

References

- 1. Xanthine Derivative KMUP-1 Attenuates Experimental Periodontitis by Reducing Osteoclast Differentiation and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KMUP-1, a xanthine derivative, induces relaxation of guinea-pig isolated trachea: the role of the epithelium, cyclic nucleotides and K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. KMUP-1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. mdpi.com [mdpi.com]

- 6. KMUP-1 activates BKCa channels in basilar artery myocytes via cyclic nucleotide-dependent protein kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Discovery and Development of Kmup-1: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Kmup-1 (7-[2-[4-(2-chlorophenyl)piperazinyl]ethyl]-1,3-dimethylxanthine) is a novel, synthetic xanthine derivative with a multifaceted pharmacological profile, positioning it as a promising therapeutic candidate for a range of disorders. Primarily characterized as a phosphodiesterase (PDE) inhibitor and a soluble guanylate cyclase (sGC) activator, Kmup-1 exerts its effects through the modulation of cyclic nucleotide signaling pathways, namely the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) and cyclic adenosine monophosphate (cAMP) pathways. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of Kmup-1. It consolidates available quantitative data, details key experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows associated with its activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutics targeting cyclic nucleotide signaling.

Introduction

Kmup-1, a unique xanthine and piperazine derivative, was developed as a potential therapeutic agent with a broad spectrum of activities.[1] Its chemical structure, 7-[2-[4-(2-chlorophenyl)piperazinyl]ethyl]-1,3-dimethylxanthine, combines moieties that contribute to its distinct pharmacological properties.[2] The rationale behind its development was to create a molecule capable of modulating cyclic nucleotide signaling, which plays a crucial role in numerous physiological processes, including smooth muscle relaxation, inflammation, and neuronal signaling. This guide will delve into the core aspects of Kmup-1's discovery and preclinical evaluation.

Chemical Structure:

-

IUPAC Name: 7-[2-[4-(2-chlorophenyl)piperazin-1-yl]ethyl]-1,3-dimethylpurine-2,6-dione[3]

-

Synonyms: KMUP 1[3]

-

Compound Class: Synthetic organic[3]

Mechanism of Action

Kmup-1 exhibits a dual mechanism of action that converges on the enhancement of cyclic nucleotide signaling. It functions as both a phosphodiesterase (PDE) inhibitor and a soluble guanylate cyclase (sGC) activator.

Phosphodiesterase (PDE) Inhibition

Kmup-1 has been shown to be a profound inhibitor of multiple phosphodiesterase isoforms, particularly PDE3, PDE4, and PDE5.[1][4] PDEs are enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, Kmup-1 increases the intracellular concentrations of cAMP and cGMP, thereby amplifying their downstream signaling effects.

Soluble Guanylate Cyclase (sGC) Activation

In addition to PDE inhibition, Kmup-1 directly activates soluble guanylate cyclase (sGC), the primary receptor for nitric oxide (NO).[3] Activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cGMP, further contributing to the elevation of intracellular cGMP levels. This action is partly dependent on an intact endothelium.[5]

The combined effect of PDE inhibition and sGC activation results in a significant and sustained increase in intracellular cGMP and cAMP, leading to the activation of their respective downstream effectors, protein kinase G (PKG) and protein kinase A (PKA).

Signaling Pathways

The therapeutic effects of Kmup-1 are mediated through its influence on several key signaling pathways. The primary pathways affected are the NO/cGMP/PKG and cAMP/PKA pathways. Additionally, Kmup-1 modulates the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

NO/cGMP/PKG Signaling Pathway

The activation of the NO/cGMP/PKG pathway is central to many of Kmup-1's pharmacological effects, including vasodilation and anti-inflammatory actions.[5][6]

cAMP/PKA Signaling Pathway

Kmup-1's inhibition of PDEs also leads to the accumulation of cAMP, activating the PKA pathway, which is involved in processes such as lipolysis and the regulation of ion channels.[7]

MAPK Signaling Pathway

Kmup-1 has been shown to modulate the MAPK signaling pathway, including ERK1/2, p38, and JNK. In the context of cardiac myocytes, Kmup-1 downregulates the expression of these kinases, contributing to its anti-apoptotic effects.[2] In other contexts, such as neuropathic pain, it suppresses MAPK activation.

Preclinical Development and Efficacy

Kmup-1 has been evaluated in a variety of preclinical models, demonstrating its therapeutic potential across several disease areas.

Cardiovascular Applications

-

Vasorelaxation: Kmup-1 induces concentration-dependent relaxation of aortic smooth muscle, an effect that is partially endothelium-dependent and mediated by the NO/sGC/cGMP pathway and the opening of K+ channels.[5]

-

Cardiac Hypertrophy: In a rat model of isoprenaline-induced cardiac hypertrophy, Kmup-1 reduced heart hypertrophy and fibrosis and improved survival rates.[6]

-

Atherosclerosis: In ApoE knockout mice fed a high-fat diet, Kmup-1 treatment reduced aortic plaque area, intima-media thickness, and inflammatory cytokines, while also attenuating cardiac hypertrophy and restoring cardiac function.[8][9]

Anti-inflammatory and Analgesic Effects

-

Neuropathic Pain: In a rat model of chronic constriction injury-induced neuropathic pain, Kmup-1 reduced thermal hyperalgesia and mechanical allodynia.[10] This effect was associated with the suppression of inflammatory proteins (COX2, iNOS) and proinflammatory cytokines (TNF-α, IL-1β) through the inhibition of MAPK and NF-κB activation.[10]

-

Periodontitis: In rat models of experimental periodontitis, Kmup-1 inhibited alveolar bone loss by reducing osteoclast differentiation and inflammation.[7] In vitro, it attenuated Porphyromonas gingivalis LPS-induced osteoclast differentiation.[7]

Metabolic and Other Applications

-

Adipogenesis and Lipolysis: In 3T3-L1 preadipocytes, Kmup-1 inhibits adipogenesis and promotes lipolysis, suggesting its potential for treating obesity-related conditions.[7]

-

Glucotoxicity: Kmup-1 has been shown to reverse glucotoxicity-activated Kv channels in rat pancreatic β-cells through the cAMP/PKA signaling pathway, indicating a potential role in managing hyperglycemia-induced insulin resistance.[11]

Quantitative Data

The following tables summarize the available quantitative data for Kmup-1. (Note: Comprehensive data for all parameters are not publicly available at the time of this guide's creation).

Table 1: In Vitro Efficacy

| Assay | Cell Line/Tissue | Parameter | Value | Reference |

| Phosphodiesterase Inhibition | Various | Inhibition of PDE3, PDE4, PDE5 | Profound at 10 µM | [1][4] |

| Vasorelaxation | Guinea-Pig Trachea | Relaxation Response | Concentration-dependent (0.01-100 µM) | [5] |

| Cell Viability | H9c2 Cardiomyocytes (Hypoxia) | Increased cell viability | Significant at 1 and 10 µM | [10] |

| Adipogenesis Inhibition | 3T3-L1 Preadipocytes | ORO staining reduction | Concentration-dependent (1-40 µM) | |

| Osteoclast Differentiation | RAW264.7 Cells | TRAP+ MNCs reduction | Attenuated PgLPS-induced differentiation | [7] |

Table 2: In Vivo Efficacy

| Model | Species | Dose | Effect | Reference |

| Isoprenaline-induced Cardiac Hypertrophy | Rat | - | Reduced hypertrophy and fibrosis | [6] |

| Atherosclerosis (ApoE KO) | Mouse | - | Reduced aortic plaque area | [9] |

| Chronic Constriction Injury | Rat | 5 mg/kg/day (i.p.) | Reduced hyperalgesia and allodynia | [10] |

| Experimental Periodontitis | Rat | - | Inhibited alveolar bone loss | |

| Hypotension | Rat | 1, 3, 5 mg/kg (i.v.) | Dose-dependent sustained hypotension | [12] |

Table 3: Pharmacokinetics and Toxicology

| Parameter | Species | Value | Reference |

| Cmax | - | Data not available | |

| Tmax | - | Data not available | |

| AUC | - | Data not available | |

| LD50 | - | Data not available |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the development of Kmup-1.

In Vitro Assays

-

Phosphodiesterase (PDE) Inhibition Assay:

-

Principle: Measurement of the hydrolysis of radiolabeled cAMP or cGMP by PDE enzymes in the presence and absence of the inhibitor.

-

General Protocol:

-

Prepare a reaction mixture containing a buffer, the PDE enzyme, and the test compound (Kmup-1) at various concentrations.

-

Initiate the reaction by adding radiolabeled cAMP or cGMP.

-

Incubate at 30°C for a defined period.

-

Stop the reaction (e.g., by boiling).

-

Convert the resulting 5'-monophosphate to the corresponding nucleoside using a snake venom nucleotidase.

-

Separate the radiolabeled nucleoside from the unhydrolyzed cyclic nucleotide using ion-exchange chromatography.

-

Quantify the radioactivity of the eluted nucleoside to determine PDE activity. The IC50 value is calculated from the concentration-response curve.

-

-

-

Soluble Guanylate Cyclase (sGC) Activation Assay:

-

Principle: Measurement of the production of cGMP from GTP by sGC in the presence of the activator.

-

General Protocol:

-

Prepare a reaction mixture containing a buffer, purified sGC, GTP, and the test compound (Kmup-1) at various concentrations.

-

Incubate at 37°C for a defined period.

-

Terminate the reaction.

-

Quantify the amount of cGMP produced using an enzyme immunoassay (EIA) or radioimmunoassay (RIA). The EC50 value is determined from the concentration-response curve.

-

-

-

Vasorelaxation in Isolated Aortic Rings:

-

Principle: Measurement of the relaxation of pre-contracted arterial rings in an organ bath upon exposure to the test compound.

-

Protocol:

-

Isolate the thoracic aorta from a rat and cut it into rings.

-

Mount the rings in an organ bath containing Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2, and maintained at 37°C.

-

Pre-contract the aortic rings with a vasoconstrictor (e.g., phenylephrine or KCl).

-

Once a stable contraction is achieved, cumulatively add Kmup-1 at increasing concentrations.

-

Record the changes in tension to determine the relaxation response.

-

-

In Vivo Models

-

Atherosclerosis in ApoE Knockout Mice:

-

Model: Apolipoprotein E-knockout (ApoE-KO) mice, which spontaneously develop hypercholesterolemia and atherosclerotic lesions, are used.[2]

-

Protocol:

-

Feed ApoE-KO mice a high-fat diet to accelerate atherosclerosis development.

-

Administer Kmup-1 to the treatment group (co-treatment or post-treatment).

-

After a specified period (e.g., 12 weeks), sacrifice the mice.

-

Harvest the aorta and quantify the atherosclerotic plaque area using Oil Red O staining.

-

Analyze serum for lipid profiles and inflammatory cytokines.

-

Perform echocardiography to assess cardiac function.

-

-

-

Chronic Constriction Injury (CCI) Model of Neuropathic Pain:

-

Model: Unilateral loose ligation of the sciatic nerve in rats to induce neuropathic pain-like behaviors.

-

Protocol:

-

Anesthetize the rat and expose the sciatic nerve.

-

Place four loose ligatures around the nerve.

-

Administer Kmup-1 (e.g., 5 mg/kg/day, i.p.) daily post-surgery.

-

Assess pain behaviors at different time points (e.g., days 3, 7, and 14) using tests for thermal hyperalgesia (plantar test) and mechanical allodynia (von Frey filaments).

-

Isolate the sciatic nerve and spinal cord for biochemical analysis (e.g., Western blot for inflammatory markers).

-

-

-

Experimental Periodontitis in Rats:

-

Model: Induction of periodontitis by either repeated gingival injections of Porphyromonas gingivalis lipopolysaccharide (PgLPS) or by placing a ligature around a molar tooth.[7]

-

Protocol:

-

Induce periodontitis in rats using one of the established methods.

-

Treat the animals with Kmup-1.

-

After the experimental period, sacrifice the animals and collect the maxillae.

-

Measure alveolar bone loss morphometrically or using micro-computed tomography (µCT).

-

Perform histological analysis to assess inflammation and osteoclast numbers.

-

-

Experimental Workflows

The following diagrams illustrate the general workflows for key in vitro and in vivo experiments.

References

- 1. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation mechanism of human soluble guanylate cyclase by stimulators and activators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Criteria to assess in vivo performance of sustained release products: application to diltiazem formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Xanthine Derivative KMUP-1 Attenuates Serotonin-Induced Vasoconstriction and K⁺-Channel Inhibitory Activity via the PKC Pathway in Pulmonary Arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 7. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Aspects of Soluble Guanylate Cyclase Activation and Stimulator Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Piperazine synthesis [organic-chemistry.org]

- 11. Xanthine derivative KMUP-1 ameliorates retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An In Silico Approach toward the Appropriate Absorption Rate Metric in Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]

Kmup 1 patent and intellectual property

An In-Depth Technical Guide to the Patent and Intellectual Property of Kmup-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kmup-1, a novel xanthine derivative, has emerged as a significant multi-target therapeutic candidate with a growing body of intellectual property. This technical guide provides a comprehensive overview of the core patents, underlying molecular mechanisms, and key experimental data associated with Kmup-1. It is designed to serve as a foundational resource for professionals in drug development and biomedical research. This document details the compound's chemical structure, its patented applications in inflammatory and cardiovascular diseases, and its intricate involvement in critical signaling pathways, including the NO/cGMP/PKG, cAMP/PKA, MAPK, and NF-κB pathways. Quantitative data from seminal studies are presented in tabular format for clarity, and detailed experimental protocols are provided. Furthermore, key signaling cascades are visualized using high-contrast, annotated diagrams to facilitate a deeper understanding of Kmup-1's mechanism of action.

Introduction to Kmup-1

Kmup-1, chemically identified as 7-[2-[4-(2-chlorophenyl) piperazinyl]ethyl]-1,3-dimethylxanthine, is a synthetic xanthine derivative developed and investigated for a wide range of therapeutic applications.[1][2][3] As a xanthine-based compound, it shares a structural lineage with molecules like caffeine and theophylline. Its unique piperazine moiety, however, confers a distinct pharmacological profile. A primary mechanism of action for Kmup-1 is the inhibition of phosphodiesterases (PDEs), particularly PDE3, PDE4, and PDE5, which leads to an increase in the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4][5] This elevation in cyclic nucleotides modulates a cascade of downstream signaling pathways, making Kmup-1 a subject of interest for conditions ranging from cardiovascular disease and inflammation to metabolic disorders and neuropathic pain.[3][6][7][8]

Patent and Intellectual Property Landscape

The intellectual property surrounding Kmup-1 centers on its synthesis and its application in various disease models. The foundational patents protect its use as an anti-inflammatory agent and a modulator of cardiovascular function.

Key Patents:

-

US20080081816A1: "Anti-inflammation activity of newly synthesized xanthine derivatives kmup-1 and kmup-3"

-

This patent application discloses the use of Kmup-1 for its anti-inflammatory properties.[2] It specifically claims that Kmup-1 can decrease pro-inflammatory responses induced by cytokines like TNF-α and inhibit the degeneration of lung function.[2] The mechanism cited involves the reversal of TNF-α-induced decreases in protein kinase G (PKG) expression and the inhibition of inducible nitric oxide synthase (iNOS) expression.[2]

-

-

US6979687B1: "Theophylline-based soluble guanylyl cyclase activators KMUP-1 analogues enhanced cyclic GMP and K+ channel activities..."

-

WO2012031445A1: "Processes for preparing piperazinium salts of kmup and use thereof"

-

This international patent application describes improved processes for synthesizing salts of Kmup-1, which can enhance the compound's stability, solubility, and overall suitability for pharmaceutical formulation.[10]

-

Core Signaling Pathways and Mechanisms of Action

Kmup-1 exerts its pleiotropic effects by modulating several key intracellular signaling pathways.

NO/cGMP/PKG Signaling Pathway

A predominant mechanism for Kmup-1 is the potentiation of the nitric oxide (NO) signaling cascade. By inhibiting PDE5, Kmup-1 prevents the degradation of cGMP, leading to its accumulation and the subsequent activation of protein kinase G (PKG).[7] This pathway is critical for its cardioprotective and vasodilatory effects.

-

Cardioprotection: In models of cardiac hypertrophy and ischemia, Kmup-1 enhances the expression of endothelial nitric oxide synthase (eNOS), soluble guanylate cyclase (sGCα1), and PKG.[1][7] This leads to reduced cardiac fibrosis and hypertrophy.[7]

-

Smooth Muscle Relaxation: The elevation of cGMP in smooth muscle cells activates PKG, which in turn reduces intracellular calcium levels, resulting in relaxation of vascular, corporeal cavernosa, and tracheal smooth muscles.[4][6]

References

- 1. mdpi.com [mdpi.com]

- 2. US20080081816A1 - Anti-inflammation activity of newly synthesized xanthine derivatives kmup-1 and kmup-3 - Google Patents [patents.google.com]

- 3. Xanthine derivative KMUP-1 reduces inflammation and hyperalgesia in a bilateral chronic constriction injury model by suppressing MAPK and NFκB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Xanthine Derivative KMUP-1 Attenuates Experimental Periodontitis by Reducing Osteoclast Differentiation and Inflammation [frontiersin.org]

- 5. Xanthine Derivative KMUP-1 Attenuates Experimental Periodontitis by Reducing Osteoclast Differentiation and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]